Cas no 57768-53-3 (Propanenitrile, 2,2'-(methylimino)bis-)

Propanenitrile, 2,2'-(methylimino)bis- structure
57768-53-3 structure
Product Name:Propanenitrile, 2,2'-(methylimino)bis-
CAS No:57768-53-3
MF:C7H11N3
MW:137.182340860367
CID:344268
PubChem ID:13275774
Update Time:2025-04-19

Propanenitrile, 2,2'-(methylimino)bis- Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile, 2,2'-(methylimino)bis-
    • 2-[1-cyanoethyl(methyl)amino]propanenitrile
    • 57768-53-3
    • 2,2'-(Methylazanediyl)dipropanenitrile
    • AKOS011163224
    • SCHEMBL9343649
    • DTXSID30534005
    • Inchi: 1S/C7H11N3/c1-6(4-8)10(3)7(2)5-9/h6-7H,1-3H3
    • InChI Key: BSOREGBYPZCFRU-UHFFFAOYSA-N
    • SMILES: N(C)(C(C#N)C)C(C#N)C

Computed Properties

  • Exact Mass: 137.09543
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • PSA: 50.82
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